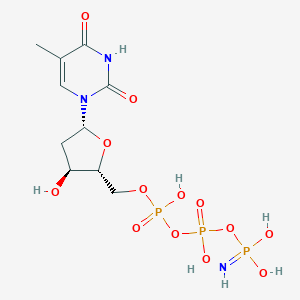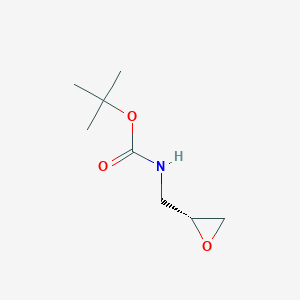
Thymidine 5'-(alpha,beta-imido)triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5'-(alpha,beta-imido)triphosphate, also known as TTPαβ, is a modified nucleotide that has been gaining attention in the field of scientific research due to its unique properties. This molecule is an analogue of thymidine triphosphate (TTP) and is synthesized through a specific method that involves the modification of TTP. TTPαβ has been found to have several potential applications in various fields, including biochemistry, molecular biology, and biotechnology.
Wirkmechanismus
Thymidine 5'-(alpha,beta-imido)triphosphateαβ works by blocking the incorporation of the next nucleotide in the DNA strand during DNA synthesis. This mechanism of action makes Thymidine 5'-(alpha,beta-imido)triphosphateαβ an effective reversible terminator in DNA sequencing reactions.
Biochemische Und Physiologische Effekte
Thymidine 5'-(alpha,beta-imido)triphosphateαβ has been found to have minimal biochemical and physiological effects. This molecule is not metabolized by the body and is excreted unchanged. Additionally, Thymidine 5'-(alpha,beta-imido)triphosphateαβ does not have any significant toxicity or side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Thymidine 5'-(alpha,beta-imido)triphosphateαβ in lab experiments is its ability to act as a reversible terminator in DNA sequencing reactions. This property allows for the accurate determination of the nucleotide sequence of a DNA strand. However, one limitation of using Thymidine 5'-(alpha,beta-imido)triphosphateαβ is its cost. Thymidine 5'-(alpha,beta-imido)triphosphateαβ is a relatively expensive molecule, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Thymidine 5'-(alpha,beta-imido)triphosphateαβ in scientific research. One direction is the development of new DNA sequencing technologies that utilize Thymidine 5'-(alpha,beta-imido)triphosphateαβ as a reversible terminator. Another direction is the synthesis of modified nucleotides that have similar properties to Thymidine 5'-(alpha,beta-imido)triphosphateαβ but are less expensive. Additionally, Thymidine 5'-(alpha,beta-imido)triphosphateαβ may have potential applications in the field of gene therapy, as it can be used to modify the nucleotide sequence of DNA strands.
In conclusion, Thymidine 5'-(alpha,beta-imido)triphosphate is a modified nucleotide that has several potential applications in scientific research. This molecule can act as a reversible terminator in DNA sequencing reactions and has minimal biochemical and physiological effects. While there are limitations to its use, there are also several potential future directions for the use of Thymidine 5'-(alpha,beta-imido)triphosphateαβ in scientific research.
Synthesemethoden
The synthesis of Thymidine 5'-(alpha,beta-imido)triphosphateαβ involves the modification of Thymidine 5'-(alpha,beta-imido)triphosphate by introducing an imido group at the alpha and beta positions of the molecule. This modification is achieved through a chemical reaction that involves the use of specific reagents and catalysts. The resulting product is a modified nucleotide that has a unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Thymidine 5'-(alpha,beta-imido)triphosphateαβ has been found to have several potential applications in scientific research. One of the most significant applications is in the field of DNA sequencing. Thymidine 5'-(alpha,beta-imido)triphosphateαβ can be used as a reversible terminator in DNA sequencing reactions, which allows for the accurate determination of the nucleotide sequence of a DNA strand. This application has significant implications for the field of genomics and personalized medicine.
Eigenschaften
CAS-Nummer |
141171-14-4 |
|---|---|
Produktname |
Thymidine 5'-(alpha,beta-imido)triphosphate |
Molekularformel |
C10H18N3O13P3 |
Molekulargewicht |
481.18 g/mol |
IUPAC-Name |
dihydroxyphosphinimyl [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(16)12-9(5)15)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(11,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H3,11,17,18)(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
YWEMMKPYZAJLQM-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=N)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=N)(O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=N)(O)O)O |
Andere CAS-Nummern |
141171-14-4 |
Synonyme |
thymidine 5'-(alpha,beta-imido)triphosphate TMPNPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)


![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)

